Cas no 852850-87-4 (3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide)

3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound with notable features. It exhibits potent biological activity and high purity, suitable for research applications. The unique 1,3-thiazol-2-ylpyridine structure provides enhanced stability and specificity, making it a valuable tool in various biochemical studies.
3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide structure
852850-87-4 structure
Product Name:3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide
CAS No:852850-87-4
MF:C9H7Cl2N3OS
MW:276.142378091812
CID:6441739
PubChem ID:4845479
Update Time:2025-11-01

3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26605712
    • AKOS034117688
    • SR-01000068450
    • SR-01000068450-1
    • 852850-87-4
    • Z30009671
    • 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide
    • Inchi: 1S/C9H7Cl2N3OS/c10-5-1-2-6(11)13-7(5)8(15)14-9-12-3-4-16-9/h1-2H,3-4H2,(H,12,14,15)
    • InChI Key: LKYCTKHQAQJJND-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(NC1=NCCS1)=O)Cl

Computed Properties

  • Exact Mass: 274.9686884g/mol
  • Monoisotopic Mass: 274.9686884g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 79.6Ų

3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26605712-0.05g
3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide
852850-87-4
0.05g
$212.0 2023-05-30

Additional information on 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide

3,6-Dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide: A Comprehensive Overview

3,6-Dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS No. 852850-87-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and is characterized by the presence of dichloro substituents and a thiazole ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive study.

The molecular structure of 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide is particularly noteworthy. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a rigid and planar structure that can engage in various types of interactions with biological targets. The dichloro substituents at the 3 and 6 positions introduce additional steric and electronic effects, which can influence the compound's binding affinity and selectivity. The thiazole ring, a five-membered heterocycle with one sulfur and one nitrogen atom, adds further complexity to the molecule by enhancing its lipophilicity and potentially contributing to its pharmacological activity.

In recent years, 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide has been investigated for its potential as a therapeutic agent in various disease conditions. One of the most promising areas of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways that regulate cell growth and survival. This property makes it a potential candidate for the treatment of cancers where aberrant kinase activity plays a crucial role.

Beyond its enzymatic inhibition properties, 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide has also been explored for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases such as arthritis, asthma, and inflammatory bowel disease. Research has demonstrated that this compound can modulate the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated tissue damage. These findings suggest that it could be developed into an effective anti-inflammatory drug.

The pharmacokinetic properties of 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide have also been studied to assess its suitability for clinical use. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability. It also demonstrates low toxicity in animal models, which is a crucial factor for its further development as a therapeutic agent.

In addition to its therapeutic potential, 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide has been used as a tool compound in chemical biology research. Its ability to selectively target specific proteins or pathways makes it valuable for understanding the underlying mechanisms of various biological processes. For example, it has been employed in high-throughput screening assays to identify novel targets for drug discovery and to validate existing targets.

The synthesis of 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the coupling of an appropriate pyridine carboxylic acid with a thiazole derivative followed by chlorination reactions to introduce the dichloro substituents. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales.

In conclusion, 3,6-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS No. 852850-87-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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